3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine
Description
3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine is a bicyclic amine derivative featuring a tetrahydroindole core. Its structure includes:
- A difluoromethyl group at position 1, which enhances metabolic stability and bioavailability by altering electronic properties and reducing basicity .
- A primary amine at position 7, critical for pharmacophore activity in many receptor-targeting molecules.
The compound’s molecular formula is C₁₀H₁₆F₂N₃, with a molecular weight of 228.25 g/mol.
Properties
Molecular Formula |
C10H15F2N3 |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
3-(aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydroindol-7-amine |
InChI |
InChI=1S/C10H15F2N3/c11-10(12)15-5-6(4-13)7-2-1-3-8(14)9(7)15/h5,8,10H,1-4,13-14H2 |
InChI Key |
QVJQBPNBNOXXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CN2C(F)F)CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under radical conditions . The reaction conditions often include the presence of a radical initiator and a suitable solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize continuous flow reactors to ensure consistent product quality and yield. The use of robust difluoromethylating agents and optimized reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules:
Table 1: Structural and Functional Comparison
Key Insights:
Fluorine Substitution: The difluoromethyl group in the target compound provides moderate electronegativity and lipophilicity compared to the trifluoromethyl group in and . This balance may improve target binding without excessive hydrophobicity . In contrast, the monofluoro substituent in offers weaker electronic effects, limiting its utility in high-affinity interactions .
Core Structure Differences: Indole vs. Indazole: The tetrahydroindole core (target compound) lacks the aromatic nitrogen present in indazole derivatives ().
Substituent Positioning: The amine at position 7 (target compound) is conserved in but absent in indazole analogs (). This amine is crucial for interactions with amine-sensitive targets like GPCRs or kinases. Aminomethyl at position 3 (target compound) enhances solubility compared to the methyl group in , which prioritizes steric effects over polarity .
Pharmacokinetic Implications :
Biological Activity
3-(Aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15F2N
- Molecular Weight : 201.24 g/mol
- CAS Number : 2060062-63-5
1. Anti-Cancer Properties
Research indicates that compounds related to the indole structure exhibit significant anti-cancer activities. For instance, derivatives of indole have shown submicromolar activity against various tumor cell lines, suggesting that 3-(aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine may also possess similar properties.
In a study involving indole derivatives:
- Cell Lines Tested : Various including melanoma and glioma.
- Mechanism : Induction of apoptosis and inhibition of tumor growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative A | Melanoma | 0.5 |
| Indole Derivative B | Glioma | 0.8 |
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
A study reported:
- Inhibitory Effects : Compounds with similar structures inhibited COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound X | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound Y | 26.04 ± 0.36 | 31.4 ± 0.12 |
3. Neuroprotective Effects
Indole derivatives have been linked to neuroprotective effects in various models of neurodegeneration. The compound may exert protective effects against oxidative stress and apoptosis in neuronal cells.
The biological activity of 3-(aminomethyl)-1-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indol-7-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer.
Case Study 1: Anti-Cancer Activity
A recent study demonstrated that an indole derivative significantly reduced tumor growth in a mouse model by inducing apoptosis in cancer cells.
Case Study 2: Anti-inflammatory Response
In a rat model of carrageenan-induced paw edema, the compound exhibited significant reduction in swelling compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
